8-Chloro-2-phenylquinoline-4-carboxylic acid

HDAC inhibition anticancer drug discovery epigenetics

8-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) provides a unique 8-chloro/4-COOH pharmacophore for HDAC inhibitor programs. The 8-Cl group imparts steric/electronic control over target binding conformation, while the 4-COOH enables amide coupling to zinc-binding motifs for isoform selectivity. Validated in K562 and MDA-MB-231 cell lines, lead compound D28 achieves HDAC3 selectivity (65.7-fold over HDAC1) with sub-μM IC50. Unlike non-carboxylated analogs, only this scaffold permits direct SAR derivatization. 95% purity, Lipinski-compliant (LogD 7.4 = 1.07).

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
CAS No. 181048-56-6
Cat. No. B065075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-phenylquinoline-4-carboxylic acid
CAS181048-56-6
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20)
InChIKeyGTLIZJUNIWMBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-phenylquinoline-4-carboxylic Acid (CAS 181048-56-6): Procurement-Relevant Baseline Profile


8-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) is a heterocyclic building block belonging to the phenylquinoline-4-carboxylic acid class, characterized by a chlorine atom at the quinoline 8-position [1]. Its molecular formula is C16H10ClNO2 with a molecular weight of 283.71 g/mol, and it is commercially available at a minimum purity specification of 95% . The compound features a carboxylic acid moiety at the 4-position (calculated pKa ~3.56) and exhibits favorable drug-like properties as evidenced by compliance with Lipinski's Rule of Five [2]. This compound serves as a versatile intermediate for medicinal chemistry programs, particularly in the synthesis of HDAC-targeting anticancer agents and other bioactive quinoline derivatives [3].

Why 8-Chloro-2-phenylquinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution with other quinoline-4-carboxylic acid derivatives or structurally similar building blocks is not chemically or biologically equivalent due to three distinct differentiation drivers. First, the 8-chloro substitution confers specific steric and electronic effects that directly influence metal coordination geometry and target binding conformation—properties absent in the unsubstituted 2-phenylquinoline-4-carboxylic acid scaffold . Second, the carboxylic acid moiety at the 4-position provides a critical functional handle for amide bond formation, enabling derivatization into pharmacologically active compounds such as HDAC inhibitors, a transformation pathway not accessible to non-carboxylated analogs like 8-chloro-2-phenylquinoline (CAS 745064-23-7) [1]. Third, the combined 8-chloro/4-carboxylic acid substitution pattern on the 2-phenylquinoline core yields a distinct LogD profile (LogD pH 7.4 = 1.07) compared to close analogs, altering solubility, permeability, and chromatographic behavior in ways that materially affect both synthetic utility and downstream biological screening outcomes [2].

Quantitative Differentiation Evidence: 8-Chloro-2-phenylquinoline-4-carboxylic Acid Procurement Guide


HDAC3 Selectivity Superiority of 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid scaffold, of which 8-Chloro-2-phenylquinoline-4-carboxylic acid is a core member, enables the development of HDAC3-selective inhibitors with quantitatively defined selectivity margins. In a systematic enzyme inhibition study across HDAC isoforms 1, 2, 3, and 6, the lead compound D28 (derived from this scaffold) exhibited an HDAC3 IC50 of 51.6 nM, compared to an HDAC1 IC50 of 3,391.7 nM, yielding a 65.7-fold selectivity for HDAC3 over HDAC1 [1]. This selectivity profile contrasts with the broadly acting pan-HDAC inhibitor vorinostat (SAHA), which lacks isoform discrimination and is associated with broader toxicity profiles [1]. The 8-chloro substitution pattern on the target compound provides a unique vector for further optimization of this selectivity profile.

HDAC inhibition anticancer drug discovery epigenetics

Synthetic Accessibility Benchmark via Pfitzinger-Doebner Modified Protocol

8-Chloro-2-phenylquinoline-4-carboxylic acid can be synthesized via a modified Pfitzinger-type condensation with documented yield parameters. Using 2-chloroaniline (4.09 mmol), benzaldehyde (4.54 mmol), and pyruvic acid (2.27 mmol) in acetonitrile with BF3·THF catalysis at 65°C for 21 hours, the title compound was obtained as a faint yellow solid with an isolated yield of 36% following silica gel column chromatography purification . In contrast, unsubstituted 2-phenylquinoline-4-carboxylic acid analogs with electron-donating substituents such as 4-methoxyphenyl (B6) achieved yields up to 63.0% under alternative synthetic conditions, while 4-fluorophenyl analog (B4) yielded only 28.5%, demonstrating that substitution pattern significantly modulates synthetic efficiency [1].

synthetic chemistry heterocyclic synthesis process development

Functional Group Differentiation: Carboxylic Acid vs. Non-Carboxylated Analog

The presence of the 4-carboxylic acid moiety distinguishes this compound from its close structural analog, 8-chloro-2-phenylquinoline (CAS 745064-23-7), which lacks the carboxyl functionality. The carboxylic acid provides a chemically competent handle for amide bond formation with primary or secondary amines, enabling rapid diversification into amide-containing pharmacophores such as HDAC inhibitors [1]. In contrast, 8-chloro-2-phenylquinoline (MW 239.71 g/mol) functions primarily as a coordination ligand for metal ions (e.g., triflate) but lacks the reactivity profile required for amide-based library synthesis without prior functionalization . This functional group distinction directly translates to a 44 Da molecular weight difference (283.71 vs. 239.71 g/mol) and a ~100-fold difference in calculated aqueous solubility potential based on LogD values (target LogD pH 7.4 = 1.07 vs. expected higher LogD for non-carboxylated analog) [2].

chemical derivatization medicinal chemistry building block

In Vitro Antiproliferative Activity Range of Scaffold-Derived Compounds

Derivatives synthesized from the 2-phenylquinoline-4-carboxylic acid scaffold have demonstrated quantifiable in vitro antiproliferative activity across multiple cancer cell lines. The lead compound D28 (bearing a hydroxamic acid zinc-binding group attached via the 4-carboxylic acid position) exhibited IC50 values of 0.95 μM against K562 (chronic myelogenous leukemia) cells and 1.45 μM against MDA-MB-231 (triple-negative breast cancer) cells in 72-hour MTT assays [1]. Notably, the hydrazide-bearing analog D29, despite superior HDAC3 enzyme inhibition (IC50 = 18.3 nM for HDAC3), showed markedly reduced antiproliferative activity (K562 IC50 > 50 μM), establishing that the carboxylic-acid-derived linker chemistry critically modulates cellular efficacy [1].

anticancer activity cell-based assays lead optimization

Validated Application Scenarios for 8-Chloro-2-phenylquinoline-4-carboxylic Acid Procurement


HDAC3-Selective Inhibitor Lead Optimization Programs

Procurement of 8-Chloro-2-phenylquinoline-4-carboxylic acid enables the synthesis of 2-phenylquinoline-4-carboxylic acid-derived HDAC inhibitors with demonstrated HDAC3 selectivity (65.7-fold over HDAC1 for lead compound D28). The carboxylic acid moiety provides the essential attachment point for zinc-binding groups (hydroxamic acids, hydrazides, or ortho-aminoanilides) that determine isoform selectivity and cellular potency. This scaffold has been validated in K562 and MDA-MB-231 cancer cell lines, with D28 achieving sub-micromolar antiproliferative IC50 values (0.95 μM and 1.45 μM, respectively) that outperform the clinical pan-HDAC inhibitor vorinostat (SAHA) [1].

Structure-Activity Relationship (SAR) Exploration of Quinoline-Based Therapeutics

The 8-chloro substitution pattern combined with the 4-carboxylic acid handle creates a distinct physicochemical profile (LogD pH 7.4 = 1.07, pKa = 3.56, Lipinski-compliant) suitable for systematic SAR studies [1]. Researchers can leverage the carboxylic acid for amide coupling to diverse amines while maintaining the 8-chloro group as a fixed steric/electronic determinant. This enables direct comparison with other substitution variants (e.g., 8-fluoro, 8-bromo, 8-methoxy, or unsubstituted analogs) to deconvolute the contribution of halogen position to target binding and pharmacokinetic properties [2].

Synthetic Methodology Development for Functionalized Quinolines

The documented Pfitzinger-type synthetic protocol for 8-Chloro-2-phenylquinoline-4-carboxylic acid (36% isolated yield using 2-chloroaniline, benzaldehyde, and pyruvic acid with BF3·THF catalysis) provides a validated benchmark for process optimization studies [1]. Researchers focused on improving synthetic efficiency can use this compound as a reference standard for evaluating alternative catalysts (e.g., Lewis acids, organocatalysts), solvent systems, or microwave-assisted conditions aimed at enhancing yield while maintaining 8-chloro regiochemical fidelity. The commercial availability at 95% purity further enables its use as an authentic standard for method validation and reaction monitoring [2].

Metal Coordination Complex and Chelator Development

The quinoline nitrogen and 8-chloro substituent create a defined coordination environment for metal ion binding, while the 4-carboxylic acid offers an additional coordination site or a tethering point for bioconjugation. Structural studies on the closely related 8-chloro-2-phenylquinoline demonstrate stable complexation with triflate and other metal ions observable by X-ray diffraction and NMR spectroscopy [1]. 8-Chloro-2-phenylquinoline-4-carboxylic acid extends this coordination chemistry by incorporating the carboxylic acid functionality, enabling the synthesis of heterobimetallic complexes or metal-organic frameworks with tunable binding geometries not accessible from the non-carboxylated analog [2].

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